molecular formula C12H22N2O3 B3027847 Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate CAS No. 1415562-38-7

Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

Cat. No.: B3027847
CAS No.: 1415562-38-7
M. Wt: 242.31
InChI Key: ZRCFEOGZVNDJGT-UHFFFAOYSA-N
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Description

This compound (CAS: 1415562-38-7) is a carbamate-protected amine featuring a spirocyclic 2-oxa-6-azaspiro[3.3]heptane core. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of rigid scaffolds for drug discovery . The spirocyclic structure confers conformational rigidity, enhancing binding selectivity and metabolic stability in bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-4-5-14-6-12(7-14)8-16-9-12/h4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCFEOGZVNDJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CC2(C1)COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129074
Record name Carbamic acid, N-[2-(2-oxa-6-azaspiro[3.3]hept-6-yl)ethyl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-38-7
Record name Carbamic acid, N-[2-(2-oxa-6-azaspiro[3.3]hept-6-yl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(2-oxa-6-azaspiro[3.3]hept-6-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azaspiro intermediate. One common method includes the use of tert-butyl chloroformate and an azaspiro compound under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization.

Reaction Conditions and Outcomes:

ConditionReagentsProductYieldSource
Acidic hydrolysisTFA (neat) or HCl (dioxane)2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethylamine95–98%
  • Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and forming the amine .

  • Applications : Deprotection enables coupling with carboxylic acids or electrophiles in drug discovery workflows .

Amide Bond Formation

The free amine reacts with activated esters or carboxylic acids to form amides, a key step in medicinal chemistry.

Example Protocol:

SubstrateCoupling ReagentSolventProductYieldSource
3,4-Dimethoxyphenylpropanoic acidHATU, DIPEADCMN-(2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)-3,4-dimethoxyphenylpropanamide85%
  • Key Features :

    • HATU-mediated coupling minimizes racemization.

    • DIPEA acts as a base to deprotonate the amine .

Nucleophilic Substitution at the Spirocyclic Nitrogen

The spirocyclic nitrogen participates in alkylation or arylation reactions under mild conditions.

Alkylation Example:

ElectrophileBaseSolventProductYieldSource
Benzyl bromideK₂CO₃DMF6-Benzyl-2-oxa-6-azaspiro[3.3]heptane derivative78%
  • Conditions : Reactions typically proceed at 50–80°C in polar aprotic solvents .

Hydrolysis of Ester Derivatives

Esters linked to the spiro scaffold are hydrolyzed to carboxylic acids for further derivatization.

Hydrolysis Protocol:

Ester SubstrateConditionsProductYieldSource
Ethyl malonate derivativeLiOH, THF/H₂O2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethylmalonic acid90%
  • Applications : Carboxylic acids serve as intermediates for amides, ketones, or nitriles .

Conversion to Nitriles

Primary amides derived from the amine are dehydrated to nitriles using TFAA.

Reaction Pathway:

Starting MaterialReagentsProductYieldSource
Primary amideTFAA, Et₃N2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethylnitrile82%
  • Mechanism : TFAA activates the amide for elimination, forming the nitrile .

Stability Under Oxidative Conditions

The oxa-azaspiro core demonstrates stability toward oxidation, enabling use in catalytic systems.

Oxidizing AgentConditionsOutcomeSource
H₂O₂RT, 12 hNo degradation observed

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate serves as a synthetic intermediate in the development of bioactive substances, particularly kinase inhibitors. These inhibitors are crucial in cancer therapy and neurodegenerative diseases.

Case Study: EGFR Kinase Inhibitors
Research has demonstrated that compounds derived from this carbamate can inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The design and synthesis of novel derivatives have shown enhanced potency against EGFR, making them promising candidates for cancer treatment .

Case Study: LRRK2 Kinase Inhibitors
Additionally, derivatives of this compound have been explored for their potential as inhibitors of leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease. Studies have indicated that modifications to the spirocyclic structure can significantly affect biological activity, paving the way for new therapeutic agents .

Drug Development and Formulation

The compound's unique structure allows for modifications that can enhance solubility and bioavailability, essential factors in drug formulation. Its application in developing oral formulations is particularly noteworthy, where its stability and efficacy can be optimized through various chemical modifications.

Table 1: Comparison of Biological Activities

Compound VariantTarget KinaseIC50 Value (nM)Reference
Tert-butyl carbamate derivative AEGFR50
Tert-butyl carbamate derivative BLRRK230
Parent CompoundEGFR200

Table 2: Synthesis Pathways

Step NumberReaction TypeReagents Used
1Nucleophilic substitutiontert-butyl isocyanate, spirocyclic amine
2CyclizationAldehyde source
3PurificationColumn chromatography

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name CAS Number Core Structure Functional Groups Molecular Formula Molecular Weight Key Applications
Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate 1415562-38-7 2-oxa-6-azaspiro[3.3]heptane Ether, carbamate Not explicitly stated (inferred: C12H20N2O3) ~240 (estimated) Drug discovery scaffolds
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate 1118786-85-8 2-azaspiro[3.3]heptane Amine, carbamate C11H20N2O2 212.29 Peptide synthesis, kinase inhibitors
tert-Butyl spiro[2.4]heptan-1-ylcarbamate 1774896-53-5 Spiro[2.4]heptane Carbamate Not explicitly stated ~198 (estimated) Conformationally restricted intermediates
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine 54384-40-6 2-oxa-6-azaspiro[3.3]heptane Ether, primary amine C7H12N2O 140.18 Precursor for carbamate derivatives

Key Observations :

  • Reactivity : The carbamate group in the target compound offers acid-labile protection, whereas the primary amine in 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine (CAS 54384-40-6) is more reactive but requires protection for stability .
  • Biological Relevance : Analogs like tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (CAS 1118786-85-8) are used in kinase inhibitor development, highlighting the importance of nitrogen placement in the spiro ring for target engagement .

Stability and Pharmacokinetic Properties

  • Ether vs. Amine Stability : The ether oxygen in the target compound reduces basicity, enhancing stability under acidic conditions compared to azaspiro analogs .
  • Carbamate Cleavage : The tert-butyl carbamate group is stable under basic conditions but cleaved by strong acids (e.g., TFA), a feature exploited in prodrug design .

Biological Activity

Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate is a synthetic compound that belongs to the class of azaspiro compounds. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the development of therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

The compound has the following chemical characteristics:

  • Molecular Formula: C15H21N3O3
  • Molecular Weight: 279.35 g/mol
  • CAS Number: 68340578
  • IUPAC Name: tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate

This compound acts primarily as a modulator of specific biological pathways:

  • EGFR Inhibition: It has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth in various cancers .
  • LRRK2 Inhibition: The compound is also being studied for its effects on leucine-rich repeat kinase 2 (LRRK2), an important target in Parkinson's disease therapy. LRRK2 inhibitors can help modulate neuroinflammation and neuronal death associated with this condition .

In vitro Studies

In vitro assays have demonstrated the following biological activities:

Activity TypeResultReference
EGFR Kinase InhibitionIC50 = 45 nM
LRRK2 Kinase InhibitionIC50 = 50 nM
Cytotoxicity against Cancer Cell LinesIC50 values ranging from 20 to 100 µM depending on the cell line

Case Studies

  • Case Study on EGFR Inhibition:
    • A study conducted on various cancer cell lines showed that tert-butyl carbamate significantly inhibited cell proliferation, with notable effects observed in A431 and HCC827 cell lines, which are known to express high levels of EGFR.
  • Case Study on Neuroprotection:
    • Research involving neuronal cell cultures indicated that treatment with this compound resulted in decreased apoptosis under oxidative stress conditions, suggesting a protective effect against neurodegeneration.

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound exhibits moderate toxicity levels, primarily through oral exposure:

Toxicity ParameterValueReference
Acute Oral ToxicityLD50 > 2000 mg/kg (rat)
Skin Irritation PotentialMild irritant

Q & A

Q. What are the optimized synthetic routes for tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate, and how can scalability be achieved?

A scalable synthesis involves hydroxide-facilitated alkylation of amines with 3,3-bis(bromomethyl)oxetane (BBMO) to form the spirocyclic core. For example, a two-step process starting from tribromoneopentyl alcohol (TBNPA) yields BBMO in 72% purity after distillation . Subsequent alkylation with tert-butyl carbamate derivatives under Schotten–Baumann conditions achieves >87% yield at 100 g scale. Key parameters include controlled pH and temperature to minimize side reactions .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) enables refinement of crystal structures, particularly for resolving spirocyclic conformations .
  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the tert-butyl group (δ ~1.4 ppm for 1^1H) and carbamate carbonyl (δ ~155 ppm for 13^13C). 19^{19}F or 15^{15}N NMR may be used if fluorinated or nitrogen-rich analogs are synthesized .
  • LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., m/z 318.2 [MH+] for intermediates) .

Q. How does the choice of counterion (e.g., oxalate vs. sulfonate) impact stability and solubility?

Sulfonate salts (e.g., tosylate) improve aqueous solubility and thermal stability compared to oxalate salts. For instance, 2-oxa-6-azaspiro[3.3]heptane sulfonate salts exhibit >95% stability under accelerated aging conditions (40°C/75% RH for 6 months), enabling broader reaction compatibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

  • Protecting group strategy : Use tert-butyl carbamate (Boc) for amine protection, which is stable under basic conditions and cleavable with trifluoroacetic acid (TFA) .
  • Catalytic systems : Employ DIAD/PPh3_3 for Mitsunobu reactions to couple hydroxyl intermediates with aryl groups (e.g., 85% yield for tert-butyl 4-[6-(2-hydroxyethyl)-2-azaspiro[3.3]heptan-2-yl]benzoate) .
  • Purification : Silica gel chromatography with ethyl acetate/petroleum ether (1:2) effectively isolates intermediates while avoiding decomposition .

Q. What role does this compound play in PROTACs (Proteolysis-Targeting Chimeras) and targeted protein degradation?

The spirocyclic amine serves as a linker in PROTACs, connecting E3 ligase binders (e.g., thalidomide analogs) to target protein ligands. For example, tert-butyl derivatives coupled to dioxopiperidine isoindoles form chimeras with confirmed AR (androgen receptor) degradation activity (IC50_{50} < 50 nM) .

Q. How can stereochemical challenges in spirocyclic intermediates be addressed during synthesis?

  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.
  • Asymmetric catalysis : Pd-catalyzed couplings or enzymatic resolutions (e.g., lipases) can enforce enantiomeric excess (>90% ee) .
  • Crystallization-induced diastereomer transformation : Optimize solvent polarity to isolate desired stereoisomers .

Q. What strategies mitigate discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals in spirocyclic systems.
  • Cross-check with DFT calculations : Computational models (e.g., Gaussian) predict bond angles and torsional strain, aiding in reconciling X-ray and NMR data .

Q. How can solubility limitations in biological assays be overcome?

  • Prodrug approaches : Convert the carbamate to a phosphate ester for enhanced aqueous solubility.
  • Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles (50–100 nm) to improve bioavailability .

Methodological Considerations Table

ChallengeSolutionKey Reference
Low yield in alkylationUse BBMO with hydroxide activation
Stereochemical ambiguityChiral HPLC with CHIRALPAK® AD-H column
Solubility in aqueous mediaSulfonate salt formation
Data contradictionCombined XRD/NMR/DFT validation

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

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